5-(4-Nitrophenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(4-Nitrophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 4-nitrophenylhydrazine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with nucleophiles such as amines or thiols.
Oxidation: Although less common, the compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(4-Aminophenyl)-1,2,4-triazin-3-amine.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Oxidation: Oxidized triazine derivatives.
Scientific Research Applications
5-(4-Nitrophenyl)-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, making the compound a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)phenyl-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share a similar triazine core but differ in their substituents, which can alter their chemical reactivity and biological activity.
Indole Derivatives:
Uniqueness
5-(4-Nitrophenyl)-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity towards nucleophiles and its potential as an enzyme inhibitor .
Properties
CAS No. |
886497-42-3 |
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Molecular Formula |
C9H7N5O2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H7N5O2/c10-9-12-8(5-11-13-9)6-1-3-7(4-2-6)14(15)16/h1-5H,(H2,10,12,13) |
InChI Key |
SFENYYGTKANNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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